3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Overview
Description
3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a tetrahydropyridine ring and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the nitrogen atoms in the pyridazine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors
Biology: The compound can be used in studies related to cellular signaling pathways and molecular interactions
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biological pathways. For instance, it may inhibit or activate specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit similar pharmacological activities
Tetrahydrofuran-Containing Compounds: Compounds with a tetrahydrofuran moiety are known for their stability and bioavailability
Uniqueness
3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is unique due to the combination of its structural elements, which confer distinct physicochemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-10(16-5-1)8-17-12-6-9-7-13-4-3-11(9)14-15-12/h6,10,13H,1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNFDZISLOKKRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NN=C3CCNCC3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137421 | |
Record name | Pyrido[4,3-c]pyridazine, 5,6,7,8-tetrahydro-3-[(tetrahydro-2-furanyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955523-09-7 | |
Record name | Pyrido[4,3-c]pyridazine, 5,6,7,8-tetrahydro-3-[(tetrahydro-2-furanyl)methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955523-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[4,3-c]pyridazine, 5,6,7,8-tetrahydro-3-[(tetrahydro-2-furanyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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